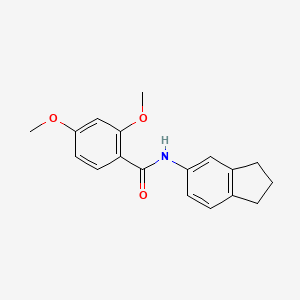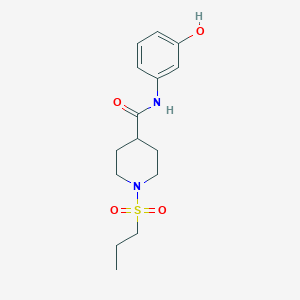
N-(2,3-dihydro-1H-inden-5-yl)-2,4-dimethoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,3-dihydro-1H-inden-5-yl)-2,4-dimethoxybenzamide is an organic compound that belongs to the class of benzamides It features a benzamide core substituted with a 2,3-dihydro-1H-inden-5-yl group and two methoxy groups at the 2 and 4 positions of the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dihydro-1H-inden-5-yl)-2,4-dimethoxybenzamide typically involves the following steps:
Formation of the Indane Derivative: The starting material, 2,3-dihydro-1H-indene, is subjected to a Friedel-Crafts acylation reaction to introduce the acyl group at the 5-position.
Methoxylation: The benzene ring is then functionalized with methoxy groups at the 2 and 4 positions using a suitable methoxylating agent such as dimethyl sulfate or methanol in the presence of a catalyst.
Amidation: The final step involves the reaction of the methoxylated indane derivative with benzoyl chloride or a similar benzoylating agent to form the benzamide.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-dihydro-1H-inden-5-yl)-2,4-dimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the carbonyl group to an alcohol or to reduce other functional groups present in the molecule.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as halides, amines, and thiols can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
N-(2,3-dihydro-1H-inden-5-yl)-2,4-dimethoxybenzamide has several scientific research applications:
Medicinal Chemistry: The compound can be used as a scaffold for the development of new drugs, particularly those targeting specific receptors or enzymes.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, enabling the construction of diverse chemical libraries.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N-(2,3-dihydro-1H-inden-5-yl)-2,4-dimethoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or other non-covalent forces, leading to modulation of their activity. The exact pathways involved depend on the specific application and target of interest.
Comparison with Similar Compounds
Similar Compounds
- N-(2,3-dihydro-1H-inden-5-yl)-2-[(2-nitro-3-pyridinyl)oxy]acetamide
- N-(2,3-dihydro-1H-inden-5-yl)-2-[(4-hydroxy-6-oxo-1H-pyrimidin-2-yl)thio]acetamide
Uniqueness
N-(2,3-dihydro-1H-inden-5-yl)-2,4-dimethoxybenzamide is unique due to the presence of both the 2,3-dihydro-1H-inden-5-yl group and the two methoxy groups on the benzene ring This combination of structural features imparts specific chemical and physical properties to the compound, making it distinct from other similar compounds
Properties
IUPAC Name |
N-(2,3-dihydro-1H-inden-5-yl)-2,4-dimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO3/c1-21-15-8-9-16(17(11-15)22-2)18(20)19-14-7-6-12-4-3-5-13(12)10-14/h6-11H,3-5H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBKLUKODLNWIHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)NC2=CC3=C(CCC3)C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-(4-bromophenyl)-4-[4-(diethylamino)-3-nitrobenzylidene]-3,5-pyrazolidinedione](/img/structure/B5440573.png)
![(1Z)-2-(4-nitrophenyl)-N'-[(4-phenylbutanoyl)oxy]ethanimidamide](/img/structure/B5440589.png)
![1-[(dimethylamino)sulfonyl]-N-{3-[(4-methylphenyl)thio]propyl}-4-piperidinecarboxamide](/img/structure/B5440590.png)
![N-{2-[methyl(methylsulfonyl)amino]ethyl}-2-(7-methyl-2-oxo-2H-chromen-4-yl)acetamide](/img/structure/B5440595.png)
![1-{[2-(2,5-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-3-ethylpiperidin-3-ol](/img/structure/B5440597.png)


![4-(2-methylquinolin-6-yl)-1-[3-(4H-1,2,4-triazol-4-yl)propanoyl]piperidin-4-ol](/img/structure/B5440636.png)
![2-[(1R*,2R*,6S*,7S*)-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl]-4-quinolinecarboxylic acid](/img/structure/B5440642.png)
![1-(6-aminopyrimidin-4-yl)-4-[2-(trifluoromethyl)benzyl]piperidine-4-carboxylic acid](/img/structure/B5440645.png)
![N-[2-(2-methoxyphenoxy)ethyl]naphthalene-1-carboxamide](/img/structure/B5440649.png)
![Benzeneethanamine,N-[3-(2-methoxyphenyl)-2-propenyl]-N-methyl-](/img/structure/B5440657.png)
![N-[2-hydroxy-1-(hydroxymethyl)ethyl]-1'-(2-phenylethyl)-1,4'-bipiperidine-3-carboxamide](/img/structure/B5440665.png)

